1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro-

Description

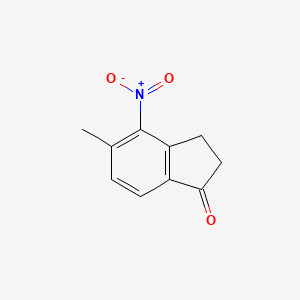

1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- (CAS: 66773-14-6) is a nitro-substituted indanone derivative characterized by a bicyclic indenone backbone with a methyl group at position 5 and a nitro group at position 2. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol .

Properties

IUPAC Name |

5-methyl-4-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-2-3-7-8(4-5-9(7)12)10(6)11(13)14/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESIKCRYOJDYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582459 | |

| Record name | 5-Methyl-4-nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66773-14-6 | |

| Record name | 5-Methyl-4-nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- can be achieved through several synthetic routes. One common method involves the nitration of 2,3-dihydro-1H-inden-1-one, followed by methylation. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid for nitration, and methyl iodide or dimethyl sulfate for methylation. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane. Major products formed from these reactions include nitro ketones, amino derivatives, and substituted indenones.

Scientific Research Applications

1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various indenone derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or modulate receptor activity, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- with structurally related indanone derivatives:

Key Observations :

- Substituent Position : The nitro group’s position (4 vs. 5) significantly alters electronic properties. For example, the 4-nitro derivative (CAS 24623-25-4) lacks the methyl group, reducing steric hindrance compared to the target compound .

- Hydrophobicity : The dimethyl-substituted analog (CAS 64278-18-8) exhibits higher hydrophobicity (XLogP3: ~2.5 vs. ~1.8 for the target compound), impacting solubility and reactivity .

- Functional Group Diversity: The imidazole-containing derivative (CAS 104054-82-2) demonstrates enhanced bioactivity, suggesting nitro-indanones with heterocyclic appendages may have pharmaceutical relevance .

Physical and Chemical Properties

- Melting Points: While direct data for the target compound are unavailable, analogs like 4-nitroindanone (CAS 24623-25-4) exhibit melting points near 100–110°C, influenced by nitro group symmetry . The dimethyl derivative (CAS 64278-18-8) has a higher melting point (~150°C) due to increased crystallinity from methyl groups .

- Synthetic Yields: Nitro-indanones are typically synthesized via nitration of indanone precursors. For example, 4-amino-2,3-dihydro-5-hydroxy-6-methoxy-2-methyl-indenone (CAS 137542-58-6) is synthesized with ~82% yield via optimized routes, suggesting similar efficiency for the target compound .

Biological Activity

1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- (CAS No. 66773-14-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure with a nitro group that influences its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 179.18 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1H-Inden-1-one derivatives. For example, compounds with similar structures have exhibited significant inhibition of cancer cell proliferation across various types, including breast and lung cancer cells.

A study demonstrated that derivatives of 1H-Inden-1-one can induce apoptosis in MDA-MB-231 breast cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 1 μM . This suggests that the compound may act as a microtubule-destabilizing agent, which is critical in cancer therapy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies indicate that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The IC50 values against Escherichia coli were reported to be around 1.8–1.9 µg/mL, showcasing its potential as an antimicrobial agent .

The biological activity of 1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro- is believed to involve multiple mechanisms:

- Enzyme Interaction : The nitro group can undergo redox reactions, potentially interacting with various enzymes and altering their activity.

- Cell Cycle Disruption : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.

Study on Anticancer Activity

A notable study examined the effects of several derivatives of 1H-Inden-1-one on breast cancer cells. The results indicated that specific substitutions on the indenone structure significantly enhanced apoptotic effects and reduced cell viability .

| Compound | Concentration (μM) | Apoptosis Induction (Caspase-3 Activity) |

|---|---|---|

| Sample A | 1 | 1.33 times |

| Sample B | 10 | 1.57 times |

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of related compounds. The findings showed that certain derivatives exhibited strong antifungal and antibacterial activities, with IC50 values comparable to standard antibiotics .

| Compound | Target Microorganism | IC50 (µg/mL) |

|---|---|---|

| Compound X | E. coli | 1.8 |

| Compound Y | C. albicans | 0.82 |

Q & A

Q. What are the recommended synthetic routes for preparing 1H-Inden-1-one, 2,3-dihydro-5-methyl-4-nitro-?

The synthesis of nitro-substituted indenone derivatives typically involves electrophilic aromatic nitration. For example:

- Step 1 : Start with 2,3-dihydro-5-methyl-1H-inden-1-one as the precursor.

- Step 2 : Use a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled conditions to introduce the nitro group at the 4-position.

- Step 3 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regioselectivity using ¹H NMR (e.g., aromatic proton splitting patterns) .

- Key Validation : Compare spectral data (IR, NMR) with analogous compounds, such as nitro-substituted dihydrofurans .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and stereoelectronic effects. For example:

- Protocol : Grow crystals via slow evaporation of a saturated ethanol solution.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 90 K to minimize thermal motion .

- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures .

- Interpretation : Analyze bond lengths (e.g., C–NO₂ vs. C–CH₃) to confirm substitution patterns .

Advanced Research Questions

Q. What challenges arise in achieving regioselective nitration of 1H-Inden-1-one derivatives?

Nitration regioselectivity is influenced by:

- Electronic Effects : Electron-donating groups (e.g., methyl at C5) direct nitration to para positions, but steric hindrance may alter outcomes.

- Methodological Adjustments : Use mixed acids (HNO₃/AcOH) or low temperatures to favor kinetic over thermodynamic control.

- Contradictions : Conflicting spectral data (e.g., unexpected NOE correlations in NMR) may indicate competing reaction pathways. Cross-validate with computational models (DFT) to map transition states .

Q. How can computational chemistry predict the reactivity and stability of the nitro group in this compound?

- DFT Modeling : Calculate electrostatic potential maps to identify electron-deficient regions prone to nucleophilic attack.

- Thermal Stability : Simulate bond dissociation energies (BDEs) for the C–NO₂ bond using Gaussian or ORCA software.

- Validation : Compare results with experimental DSC/TGA data to assess decomposition thresholds .

Methodological Guidance

Q. How should researchers address discrepancies between experimental and computational data?

- Scenario : If observed NMR shifts conflict with DFT-predicted values:

- Check Basis Sets : Ensure the computational method includes dispersion corrections (e.g., B3LYP-D3).

- Solvent Effects : Simulate NMR in CDCl₃ using the PCM model .

- Experimental Replication : Repeat synthesis to rule out impurities (e.g., residual solvents in ¹H NMR) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the methyl group at C5 appears as a singlet (~δ 2.3 ppm), while nitro protons are absent due to deuteration .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂) .

- IR Spectroscopy : Identify NO₂ asymmetric stretching (~1530 cm⁻¹) and carbonyl (C=O) bands (~1680 cm⁻¹) .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic and spectroscopic data for this compound?

- Case Study : If SC-XRD confirms nitro positioning but NMR suggests alternative substitution:

Safety and Handling

Q. What precautions are necessary for handling nitro-substituted indenones?

- Stability : Store at –20°C under inert atmosphere (Ar/N₂) to prevent decomposition.

- Reactivity : Avoid grinding or heating, as nitro groups may undergo exothermic decomposition .

- First Aid : For exposure, rinse with water and consult safety data sheets (SDS) for nitroaromatic protocols .

Open Research Challenges

What unanswered questions exist regarding the photophysical properties of this compound?

- Knowledge Gaps : The impact of nitro groups on fluorescence quenching or triplet-state formation remains underexplored.

- Experimental Design : Use time-resolved spectroscopy (TCSPC) to measure excited-state lifetimes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.